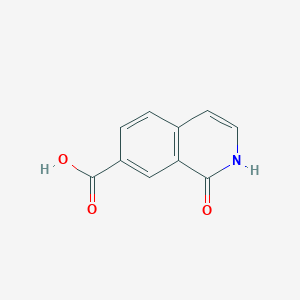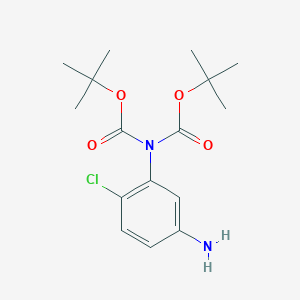![molecular formula C9H18Cl2N2S B1396812 2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride CAS No. 1332530-60-5](/img/structure/B1396812.png)
2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride
Übersicht
Beschreibung
The compound “2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride” is a derivative of thiazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen in the ring, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . The methyl group at N3 is axial to the thiazine ring due to the tetrahedral geometry of the N3 atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride and its derivatives have been synthesized and characterized for various studies. These compounds have been found to exhibit significant biological activity, particularly antimicrobial properties (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial Activity
- Research has shown that certain derivatives of this compound demonstrate promising antimicrobial activity. This includes effectiveness against various bacterial and fungal pathogens, highlighting its potential in developing new antimicrobial agents (Rajanarendar, Karunakar, & Srinivas, 2004).
Applications in Organic Chemistry
- In the field of organic chemistry, these compounds have been utilized in various synthesis processes. Their unique chemical structure makes them suitable for creating complex molecules with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).
Potential for Biological Activity
- Studies have also focused on the synthesis of related compounds with the expectation of discovering novel biological activities. This includes exploration in areas like cytotoxicity against cancer cells, suggesting potential applications in cancer therapy (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Pharmacological Relevance
- Notably, some derivatives of this chemical have been identified as potent antagonists for specific receptors in the human body, such as the κ-opioid receptor. This indicates potential use in pharmacology, particularly in the development of treatments for conditions like depression and addiction (Grimwood et al., 2011).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities . They have also demonstrated potent effects on various human tumor cell lines .
Action Environment
It is known that thiazole is stable in water under acid conditions, but it is hydrolyzed under alkaline conditions . This suggests that the pH of the environment could influence the compound’s action and stability.
Eigenschaften
IUPAC Name |
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-7(2)4-10-6-9-11-5-8(3)12-9;;/h5,7,10H,4,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUNZOGOFPEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-((5-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)


![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)



